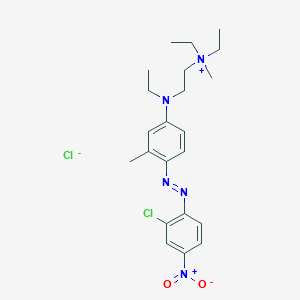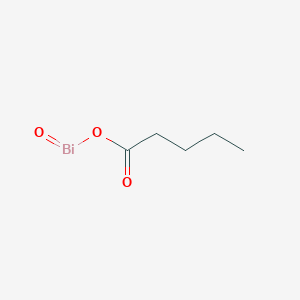
Bismuth valerate, basic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth valerate, basic, also known as valeric acid bismuth basic salt, is a chemical compound with the molecular formula C5H9BiO3 and a molecular weight of 326.10 g/mol . It is a monohydrate powder with a characteristic valeric acid odor and is practically insoluble in water and alcohol but soluble in dilute hydrochloric acid or nitric acid . This compound is used in various applications due to its unique properties.
Preparation Methods
Bismuth valerate, basic, can be synthesized through the hydrolytic processing of bismuth-containing nitrate solutions. The process involves the oxidation of bismuth metal, dissolution of the resulting oxide in nitric acid, purification from impurity metals by aqueous alkaline hydrolysis, and transformation of basic bismuth nitrate into basic carbonate, followed by calcination to oxide . Industrial production methods often involve the dissolution of metallic bismuth in concentrated nitric acid, followed by hydrolytic purification and interaction with nitric acid solutions to produce high-purity bismuth compounds .
Chemical Reactions Analysis
Bismuth valerate, basic, undergoes various chemical reactions, including:
Oxidation: Bismuth reacts with oxygen to form bismuth(III) oxide (Bi2O3).
Reduction: Bismuth(III) can be reduced by tin(II) under alkaline conditions to form elemental bismuth.
Substitution: Bismuth reacts with halogens to form bismuth trihalides (e.g., BiCl3, BiBr3, BiI3).
Reaction with acids: Bismuth dissolves in concentrated sulfuric acid, nitric acid, and hydrochloric acid to form various bismuth salts.
Reaction with bases: Bismuth(III) is precipitated by strong alkali as the hydroxide.
Scientific Research Applications
Bismuth valerate, basic, has numerous scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other bismuth compounds and as a catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in treating infections.
Industry: Employed in the production of catalysts, optical glasses, pigments, and other materials.
Mechanism of Action
The mechanism of action of bismuth valerate, basic, involves its interaction with biological molecules. Bismuth compounds can complex with bacterial cell walls and membranes, inhibit bacterial enzymes such as urease, catalase, and lipase, and disrupt microbial metabolism . These interactions contribute to its antimicrobial and therapeutic effects.
Comparison with Similar Compounds
Bismuth valerate, basic, can be compared with other bismuth compounds, such as:
Bismuth subgallate: Used as an internal deodorant and for its hemostatic properties.
Bismuth oxychloride: Used in cosmetics and pigments.
Bismuth subsalicylate: Commonly used in over-the-counter medications for gastrointestinal relief.
This compound, is unique due to its specific chemical structure and properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
5798-47-0 |
|---|---|
Molecular Formula |
C5H9BiO3 |
Molecular Weight |
326.10 g/mol |
IUPAC Name |
oxobismuthanyl pentanoate |
InChI |
InChI=1S/C5H10O2.Bi.O/c1-2-3-4-5(6)7;;/h2-4H2,1H3,(H,6,7);;/q;+1;/p-1 |
InChI Key |
OLZYZWRTOLJEAJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(=O)O[Bi]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



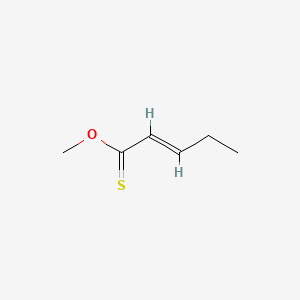

![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)
![7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B13772443.png)
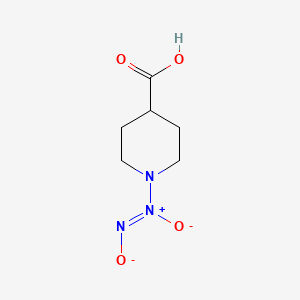
![3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13772451.png)
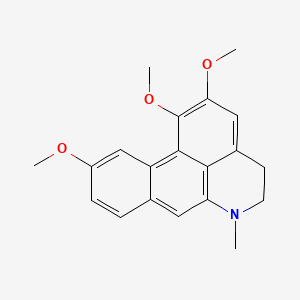
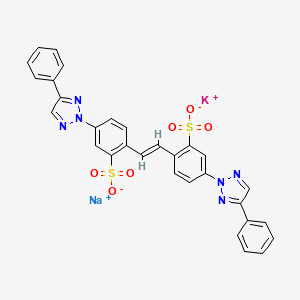
![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)
![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)

